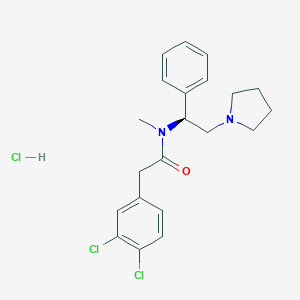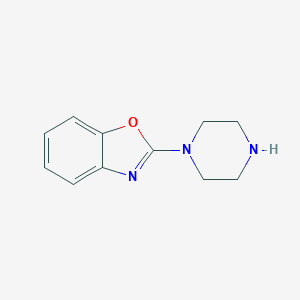
2-Piperazin-1-yl-benzooxazole
Vue d'ensemble
Description
2-Piperazin-1-yl-benzooxazole is a chemical compound belonging to a class of molecules that feature a benzooxazole ring connected to a piperazine moiety. This structural configuration is notable for its presence in various pharmacological agents and research chemicals, offering a diverse range of biological activities. The interest in such molecules stems from their potential therapeutic applications and the fundamental insights they provide into molecular interactions and mechanisms.
Synthesis Analysis
The synthesis of compounds related to this compound involves several key steps, including the functionalization of the benzooxazole core and its subsequent attachment to a piperazine unit. For example, a study detailed the design, synthesis, and evaluation of benzo[d]isoxazole derivatives linked to piperazine, showcasing the diverse synthetic routes available for such compounds (Naidu et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by X-ray diffraction studies, providing insights into their conformation and spatial arrangement. For instance, the crystal structure of closely related compounds revealed specific molecular conformations and intermolecular interactions, underscoring the importance of structural analysis in understanding the properties of these molecules (Mahesha et al., 2019).
Applications De Recherche Scientifique
Activité anticancéreuse
Des dérivés de 2-Piperazin-1-yl-benzooxazole ont été synthétisés et évalués pour leur potentiel en tant qu'agents anticancéreux. Ces composés ont montré une cytotoxicité envers diverses lignées cellulaires cancéreuses humaines, notamment les cancers du sein, du col de l'utérus, du foie, de la peau et des poumons. L'introduction d'un pharmacophore 1,3,4-oxadiazole-2-thiol a amélioré leur efficacité, certains dérivés affichant une activité cytotoxique significative .
Activité antimicrobienne
Les dérivés de benzoxazole, y compris ceux avec un groupement pipérazin-1-yl, ont été étudiés pour leurs propriétés antimicrobiennes. Ils ont été testés contre une gamme de bactéries Gram-positives et Gram-négatives, ainsi que contre des souches fongiques. Certains composés ont montré des valeurs de CMI comparables à celles des antibiotiques établis comme l'ofloxacine et des antifongiques comme le fluconazole, indiquant leur potentiel en tant que nouveaux agents antimicrobiens .
Interactions pharmacologiques
Le groupement arylpipérazine du this compound est un modèle polyvalent pour cibler divers récepteurs biologiques. Il a été modifié avec des groupes fonctionnels pour améliorer les interactions avec les récepteurs 5-HT1A, qui sont importants dans le traitement de troubles comme la dépression et l'anxiété. Cette flexibilité structurale permet le développement de composés possédant des activités pharmacologiques multiples .
Conception et synthèse de médicaments
En chimie médicinale, le noyau benzoxazole est un intermédiaire précieux pour la création de nouvelles matières biologiques. Sa synthèse et ses modifications structurales sont cruciales pour le développement de nouveaux agents thérapeutiques. La conception de dérivés de benzoxazole, y compris ceux avec des groupes pipérazine, est un domaine de recherche actif, visant à améliorer leur activité biologique et leurs propriétés pharmacocinétiques .
Propriétés antiprolifératives
Les dérivés d'arylpiperazine à longue chaîne (LCAP), qui comprennent le this compound, jouent un rôle important dans la thérapie du cancer. Ils sont utilisés seuls ou en combinaison avec d'autres traitements pour inhiber les voies prolifératives dans les cellules cancéreuses. La recherche se concentre sur le développement de dérivés de pipérazine capables d'inhiber efficacement la croissance des cellules cancéreuses .
Amélioration de la chimiothérapie
La chimiothérapie combinée est une approche courante du traitement du cancer, et les molécules contenant plus d'un pharmacophore, chacune avec un mode d'action différent, sont bénéfiques. Les dérivés de this compound, avec leurs structures hétérocycliques hybrides, pourraient potentiellement être utilisés pour minimiser la toxicité du traitement tout en maximisant l'efficacité thérapeutique .
Ciblage biologique
La diversité structurale du this compound permet de cibler un large éventail de voies biologiques. Ses dérivés ont été explorés pour leur rôle dans les interactions ligand-récepteur, dans le but de développer des composés capables de se lier sélectivement et de moduler des cibles biologiques spécifiques .
Nouveaux agents thérapeutiques
La recherche en cours sur les dérivés de benzoxazole est motivée par le besoin de nouvelles entités chimiques pour traiter les maladies résistantes aux médicaments traditionnels. Le this compound et ses dérivés font partie de cette recherche d'agents thérapeutiques innovants capables d'offrir une meilleure efficacité, moins d'effets secondaires et des taux de survie améliorés pour les patients atteints de diverses maladies .
Safety and Hazards
2-Piperazin-1-yl-benzooxazole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .
Mécanisme D'action
Target of Action
2-Piperazin-1-yl-benzooxazole is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines of different origins, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung) . These cells are targeted due to their role in the proliferation and progression of cancer.
Mode of Action
The compound interacts with these cancer cells, inhibiting their proliferative pathways . This is achieved through the compound’s unique structure, which allows it to bind to specific receptors on the cancer cells, disrupting their normal function and leading to cell death . The exact interaction between the compound and its targets is still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell proliferation and survival . By inhibiting these pathways, the compound prevents the cancer cells from multiplying and spreading, thereby slowing down or even halting the progression of the disease .
Pharmacokinetics
The compound’s molecular weight of 20324 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . This leads to a decrease in the size and number of cancerous tumors, thereby improving the patient’s condition . .
Propriétés
IUPAC Name |
2-piperazin-1-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKHIJZYKGDCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349447 | |
| Record name | 2-Piperazin-1-yl-benzooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111628-39-8 | |
| Record name | 2-Piperazin-1-yl-benzooxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
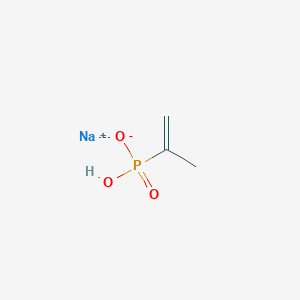
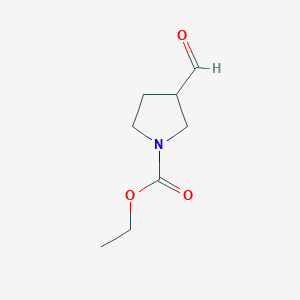
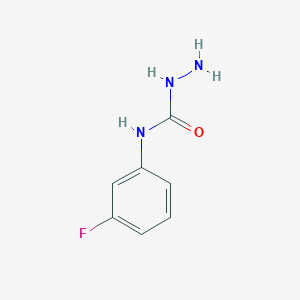
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
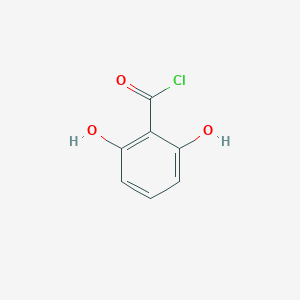
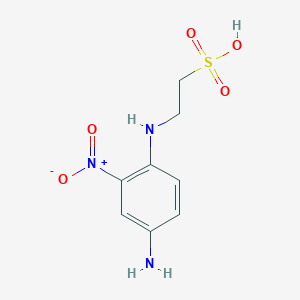
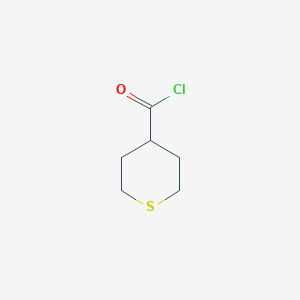
![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)
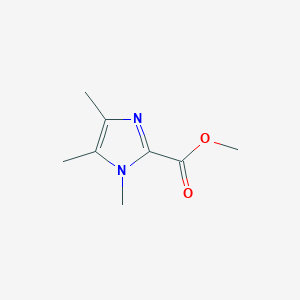
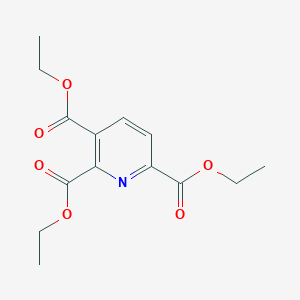
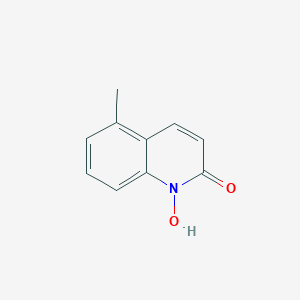
![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)
